1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetyl group attached to a piperidine ring, which is further substituted with a phenyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus, such as this one, have been found to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that compounds with a piperidine nucleus are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives have been associated with various biological pathways, depending on their specific structural features .
Result of Action
Compounds with a piperidine nucleus have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a derivative of piperidine . Piperidine derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Compounds that interact with the colchicine binding site of tubulin, such as 1, 2-dihydropyrido [3, 4-b] pyrazines, have been found to inhibit tubulin polymerization . This suggests that 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that chloroacetyl chloride, a related compound, is a bifunctional compound that can form esters and amides, suggesting potential binding interactions with biomolecules
Temporal Effects in Laboratory Settings
The compound has been synthesized from L-proline and chloroacetyl chloride, suggesting that it may be stable under certain conditions .
Metabolic Pathways
It is known that the compound is a derivative of piperidine , which is involved in various metabolic pathways .
Transport and Distribution
It is known that chloroacetyl chloride, a related compound, is a bifunctional compound that can form esters and amides , suggesting potential interactions with transporters or binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide typically involves the chloroacetylation of a piperidine derivative. One common method includes the reaction of N-phenylpiperidine-4-carboxamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient handling of reagents .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to remove the chloroacetyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Hydrolysis: Carboxylic acids and amines.
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated derivatives.
Scientific Research Applications
1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Chloroacetamide: A simpler analog with similar reactivity but lacking the piperidine and phenyl groups.
N-phenylpiperidine-4-carboxamide: Lacks the chloroacetyl group, resulting in different reactivity and biological activity.
Chloroacetyl chloride: A precursor used in the synthesis of 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide.
Uniqueness
This compound is unique due to its combination of a chloroacetyl group with a piperidine ring and a phenyl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other chloroacetamides and piperidine derivatives .
Properties
IUPAC Name |
1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-11(7-9-17)14(19)16-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKSKCQYZODZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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